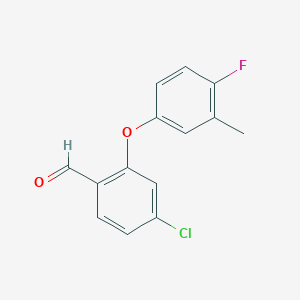

4-Chloro-2-(4-fluoro-3-methylphenoxy)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Chloro-2-(4-fluoro-3-methylphenoxy)benzaldehyde” is a chemical compound with the CAS Number: 1988232-94-5 . It has a molecular weight of 264.68 and is typically stored at room temperature . The compound is usually available in powder form .

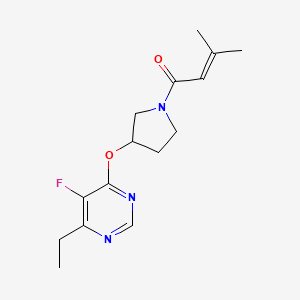

Molecular Structure Analysis

The InChI Code for this compound is1S/C14H10ClFO2/c1-9-6-11 (4-5-14 (9)16)18-12-3-2-10 (8-17)13 (15)7-12/h2-8H,1H3 . This code provides a standardized way of encoding the compound’s molecular structure. Chemical Reactions Analysis

While specific chemical reactions involving “4-Chloro-2-(4-fluoro-3-methylphenoxy)benzaldehyde” are not detailed in the search results, similar compounds such as aryl halides can undergo nucleophilic aromatic substitution reactions . The presence of electron-withdrawing groups ortho and para to the chlorine can substantially enhance the rate of substitution .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 264.68 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications

Copolymer Synthesis

Novel halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, including compounds similar to 4-Chloro-2-(4-fluoro-3-methylphenoxy)benzaldehyde, have been synthesized and copolymerized with styrene. These copolymers, analyzed via various methods like IR, NMR, and thermal analysis, show interesting decomposition properties in nitrogen, occurring in two steps with residue formation (Savittieri et al., 2022).

Organic Synthesis and Catalysis

A Pd-catalyzed ortho C-H hydroxylation of benzaldehydes using a transient directing group, a process relevant to compounds like 4-Chloro-2-(4-fluoro-3-methylphenoxy)benzaldehyde, has been achieved. This method highlights the role of external nucleophiles in reductive eliminations (Chen, Ozturk, & Sorensen, 2017).

Synthesis and Optical Properties

The synthesis of aluminum and zinc quinolates using substituted benzaldehydes, including types similar to 4-Chloro-2-(4-fluoro-3-methylphenoxy)benzaldehyde, has been explored. These complexes exhibit promising thermal, thermomechanical, and optical properties, indicating their potential in various applications (Barberis & Mikroyannidis, 2006).

Bioconversion Potential

A study on the bioconversion potential of the fungus Bjerkandera adusta with respect to the production of novel halogenated aromatic compounds reveals insights into the metabolism of compounds including 4-Chloro-2-(4-fluoro-3-methylphenoxy)benzaldehyde derivatives (Lauritsen & Lunding, 1998).

Safety and Hazards

properties

IUPAC Name |

4-chloro-2-(4-fluoro-3-methylphenoxy)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO2/c1-9-6-12(4-5-13(9)16)18-14-7-11(15)3-2-10(14)8-17/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWGIKTHCGJEDEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=C(C=CC(=C2)Cl)C=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-(4-fluoro-3-methylphenoxy)benzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-hydroxyphenyl)-1-methyl-6-(pyridin-3-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2472510.png)

![N-[4-(difluoromethoxy)phenyl]-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2472512.png)

![2-(Chloromethyl)-4-[(2-chlorophenyl)methyl]morpholine](/img/structure/B2472513.png)

![3-Cyclopropyl-1-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2472514.png)

![2-[(2-Phenoxyethyl)Thio]Acetic Acid](/img/structure/B2472518.png)

![N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B2472519.png)

![5-Methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2472520.png)

![ethyl 2-(2-((4-(4-fluorophenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2472521.png)

![11-methyl-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one](/img/structure/B2472522.png)